molecular formula C14H15N5O2 B2897343 N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034422-54-1

N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2897343
CAS RN: 2034422-54-1
M. Wt: 285.307
InChI Key: CVJZYJBLBKZWKC-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has been studied for its potential applications in scientific research. AITC is a triazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • A study explored the synthesis of novel chromenones linked to a 1,2,3-triazole ring system, evaluating their biological activities against Alzheimer's disease. One of the compounds demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects, although it did not inhibit beta-secretase (BACE1) activity (Saeedi et al., 2017).
  • Another research focused on the synthesis of 1,2,3-triazoles containing a quinoline moiety, with the compounds being evaluated for their antibacterial and antifungal activity. The study found that the antimicrobial activity of these compounds was influenced by the nature of the substituent on the triazole ring (Sumangala et al., 2010).

Chemical Properties and Applications

  • Research on the structural variations of N-acetylneuraminic acid led to the synthesis of several derivatives structurally varied at C-4, investigating their behavior towards sialidase from Vibrio cholerae. The study aimed to explore these compounds as potential inhibitors (Schreiner et al., 1991).
  • A study on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents highlighted the synthesis process and evaluated the antimicrobial activities of these compounds (Sahin et al., 2012).

Synthetic Methodologies and Pharmacological Potentials

  • Investigations into N-Heterocyclic Carbenesof Indazole detailed ring enlargement reactions by α-halo ketones and the dehalogenations of vicinal dihalides, showcasing the synthetic versatility and potential chemical transformations of indazole derivatives (Schmidt et al., 2008).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-9(20)19-6-5-10-3-4-11(7-13(10)19)15-14(21)12-8-18(2)17-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJZYJBLBKZWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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